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molecular formula C16H16ClNO B8417989 (2-Amino-3-isopropylphenyl)(3-chlorophenyl)methanone

(2-Amino-3-isopropylphenyl)(3-chlorophenyl)methanone

Cat. No. B8417989
M. Wt: 273.75 g/mol
InChI Key: MOYOTHFNYJNEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273014B2

Procedure details

2-Isopropylaniline (3 mL, 21.19 mmol) was added dropwise to a solution of trichloroborane (1M in dichloromethane) (23.31 mL, 23.31 mmol) and dichloroethane (50 mL) at 0° C. and the mixture was stirred for 10 min. Next, 3-chlorobenzonitrile (5.83 g, 42.4 mmol), followed by aluminum trichloride (3.11 g, 23.31 mmol) were added and the mixture was stirred at 0° C. for 25 minutes. The ice bath was removed and the mixture was heated to 75° C. overnight. The mixture was then cooled to room temperature. Next, 6N HCl (60 mL, 10 eq) was added and the mixture was heated to 75° C. After 4 hrs, 12N HCl (10 mL) was added and heating was continued overnight at 75° C. The mixture was cooled to room temperature, transferred to an Erlenmeyer flask, diluted with ethyl acetate, cooled to 0° C., and cautiously raised to pH 10 with 50% aqueous NaOH. The resulting mixture was extracted with ethyl acetate (4×). The ethyl acetate extracts were combined, washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to give a clear amber oil. The oil was suspended in a minimum of heptane and purified on an ISCO companion chromatography system (220 g silica cartridge, eluting with 0-20% ethyl acetate/heptane, 150 mL/min) to provide Intermediate A-10 (2.85 g, 10.41 mmol, 49.1% yield). HPLC RT=3.876 min 10/90 to 90/10 (MeOH/H2O/0.1% TFA, Waters Sunfire C18 3.5 μm, 2.1×30 mm, 1 mL/min, 4 min gradient, wavelength=254 nm); MS(ES): m/z=274 [M+H+]; 1H NMR (400 MHz, chloroform-d) δ 7.63 (t, J=1.7 Hz, 1H), 7.55-7.48 (m, 2H), 7.44-7.29 (m, 3H), 6.65 (t, J=7.7 Hz, 1H), 6.43 (br. s., 2H), 3.11-2.87 (m, 1H), 1.34 (d, J=6.8 Hz, 6H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
23.31 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5.83 g
Type
reactant
Reaction Step Four
Quantity
3.11 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([CH3:3])[CH3:2].ClB(Cl)Cl.ClC(Cl)C.[Cl:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[C:23]#N.[Cl-].[Cl-].[Cl-].[Al+3].Cl.[OH-:33].[Na+]>C(OCC)(=O)C.CO.O.CCCCCCC>[NH2:6][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:10][CH:9]=[CH:8][C:7]=1[C:23]([C:22]1[CH:25]=[CH:26][CH:27]=[C:20]([Cl:19])[CH:21]=1)=[O:33] |f:4.5.6.7,9.10,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Name
Quantity
23.31 mL
Type
reactant
Smiles
ClB(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
5.83 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1
Step Five
Name
Quantity
3.11 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 75° C
WAIT
Type
WAIT
Details
After 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued overnight at 75° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (4×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear amber oil
CUSTOM
Type
CUSTOM
Details
purified on an ISCO companion chromatography system (220 g silica cartridge, eluting with 0-20% ethyl acetate/heptane, 150 mL/min)
CUSTOM
Type
CUSTOM
Details
to provide Intermediate A-10 (2.85 g, 10.41 mmol, 49.1% yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=C(C=CC=C1C(C)C)C(=O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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